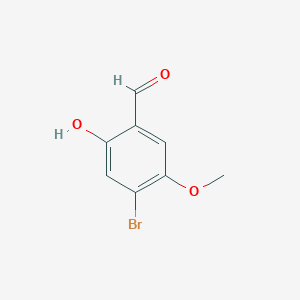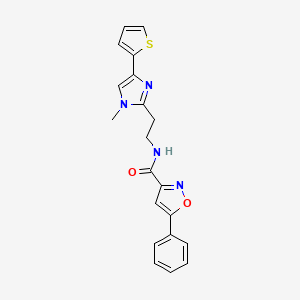![molecular formula C23H30ClN3O2S B2784391 N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide CAS No. 867135-71-5](/img/structure/B2784391.png)
N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a piperazine ring, a benzothiophene ring, and an acetamide group. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The benzothiophene ring is a sulfur-containing heterocycle that is found in various biologically active compounds. The acetamide group could potentially participate in hydrogen bonding, which could affect the compound’s solubility and binding interactions.
科学的研究の応用
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives are a significant focus in medicinal chemistry due to their versatility and efficacy in various therapeutic areas. For instance, Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), which exhibits selectivity for human ACAT-1 over ACAT-2. This discovery highlights the potential of piperazine derivatives in the treatment of diseases involving ACAT-1 overexpression, such as atherosclerosis and certain types of cancer (Shibuya et al., 2018).
Benzothiazole Compounds in Antimicrobial Applications
Benzothiazole and its derivatives have been explored for their antimicrobial properties. Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and investigated their antimicrobial activities against pathogenic bacteria and Candida species. Their study revealed that these compounds were more effective against fungi than bacteria, suggesting their potential use in developing new antifungal agents (Mokhtari & Pourabdollah, 2013).
Acetamide Derivatives in Neurological Research
Acetamide derivatives have been investigated for their neurological effects, particularly in the context of dopamine receptors. Leopoldo et al. (2002) studied the structure-affinity relationship on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Their research identified several high-affinity D(3) ligands with significant selectivity, highlighting the potential for developing new treatments for neurological disorders, such as Parkinson's disease and schizophrenia (Leopoldo et al., 2002).
作用機序
Target of Action
It’s worth noting that piperazine, a structural motif found in this compound, is commonly found in a variety of biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a wide range of biological targets.
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . This could imply that the compound interacts with its targets to alter their function, leading to changes in the biological system.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances . This suggests that the compound could potentially have favorable ADME properties, which could impact its bioavailability.
Result of Action
Given the wide range of biological activities associated with piperazine derivatives , it is likely that this compound could potentially have various molecular and cellular effects.
特性
IUPAC Name |
N-[3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O2S/c1-16(29)25-23-21(19-7-2-3-8-20(19)30-23)22(17-5-4-6-18(24)15-17)27-11-9-26(10-12-27)13-14-28/h4-6,15,22,28H,2-3,7-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRYFZGVQUZOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2784310.png)
![4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2784311.png)
![3-(4-Bromophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2784312.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2784313.png)
![1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2784314.png)

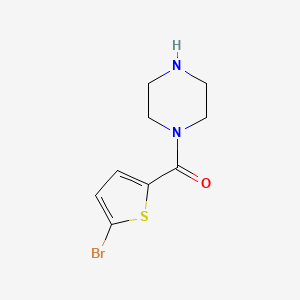
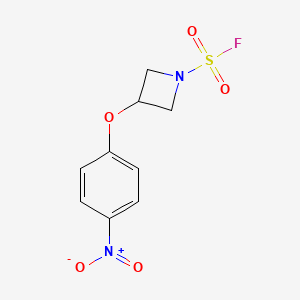
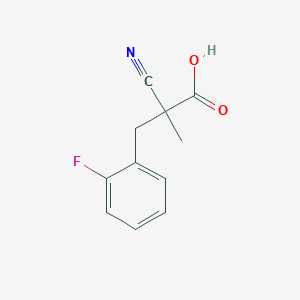
![N-(3-cyanothiolan-3-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2784324.png)
![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)
